2-(2-(2-Methylcyclohexyloxy)phenyl)ethanol
Description
2-(2-(2-Methylcyclohexyloxy)phenyl)ethanol is a synthetic phenylethanol derivative characterized by a 2-methylcyclohexyloxy substituent attached to a phenyl ring, which is further linked to an ethanol moiety. Phenylethanol derivatives are widely explored for their antimicrobial, antitumor, and anti-inflammatory activities, making structural comparisons critical for understanding structure-activity relationships (SARs).
Properties
IUPAC Name |
2-[2-(2-methylcyclohexyl)oxyphenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-12-6-2-4-8-14(12)17-15-9-5-3-7-13(15)10-11-16/h3,5,7,9,12,14,16H,2,4,6,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTYYOFOBDRSFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1OC2=CC=CC=C2CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(2-Methylcyclohexyloxy)phenyl)ethanol typically involves multiple steps, starting with the preparation of the 2-methylcyclohexanol precursor. This precursor undergoes a series of reactions, including etherification and phenylation, to yield the final product. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2-(2-Methylcyclohexyloxy)phenyl)ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the substituents introduced.
Scientific Research Applications
2-(2-(2-Methylcyclohexyloxy)phenyl)ethanol finds applications in several scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to understand molecular interactions and pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-(2-Methylcyclohexyloxy)phenyl)ethanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biological processes. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Phenylethanol Derivatives
Key Observations :
- Dihedral Angles: The 2-methylcyclohexyloxy group in the target compound likely induces steric effects, similar to the 68.0° dihedral angle observed in the methoxyimino derivative.
- Hydrogen Bonding : Unlike the bifurcated N–H⋯(O,Cl) interactions in , the target compound may rely on O–H⋯O bonds for crystal stabilization.
Key Observations :
- Reduction Strategies: Sodium borohydride is a common reductant for generating ethanol moieties, as seen in and .
- Biosynthesis: Natural derivatives like 2-[4-(2-aminoethoxy)phenyl]ethanol are isolated from fungal sources, avoiding synthetic routes.
Table 3: Bioactivity Comparison
Key Observations :
- Antibacterial Potency : Derivatives with aryl substituents (e.g., 2b, 2d) show stronger activity against Gram-positive bacteria than aliphatic analogs.
- Antitumor Activity: Ethanol derivatives with aminoethoxy groups exhibit moderate cytotoxicity, suggesting the importance of polar substituents.
Physicochemical Properties
Table 4: Spectral and Physical Data
Key Observations :
- Spectroscopic Signatures: O–H stretches (3400–3070 cm⁻¹) and aromatic C=C vibrations (1420–1500 cm⁻¹) are consistent across phenylethanol derivatives.
- Thermal Stability : Higher melting points correlate with crystalline packing stabilized by hydrogen bonds (e.g., 2b: 90°C vs. 2g: gummy solid).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
